ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate (CAS# 5775-90-6) is a useful research chemical .
Synthesis Analysis
The synthesis of Ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate involves the addition of N-Bromosuccinimide to a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in 1,2-dichloroethane. The mixture is then stirred for 15 hours at 80°C .Molecular Structure Analysis
The molecular formula of Ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate is C8H11BrN2O2. The InChI code is 1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3 .Physical and Chemical Properties Analysis
Ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate has a molecular weight of 247.09. It is a solid at room temperature and should be stored in a dry environment at 2-8°C. It has a density of 1.5±0.1 g/cm3, a boiling point of 308.1±37.0 °C at 760 mmHg, and a flash point of 140.2±26.5 °C .Scientific Research Applications
Photochromism and Coloration in Pyrazole Derivatives
Ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate is related to pyrazole derivatives that exhibit thermally reversible photochromism. For instance, ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrates coloration under specific light irradiation and disappears upon melting or dissolving, which is attributed to a photochemical intramolecular hydrogen abstraction process (Yokoyama et al., 2004).
Electrosynthesis of Bromosubstituted Pyrazoles
Electrosynthesis processes involving bromosubstituted pyrazoles, including derivatives of ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate, have been explored. The bromination of pyrazoles, influenced by substituents in the pyrazole ring, leads to various bromosubstituted derivatives, showcasing the chemical versatility of these compounds (Lyalin et al., 2010).
Role in Insecticide Intermediates
Ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate is structurally related to compounds used as intermediates in the synthesis of insecticides, such as chlorantraniliprole. The synthesis process demonstrates the potential for industrial application due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
Antimicrobial Applications
Derivatives of ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate, such as ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, have been investigated for their antimicrobial properties. These derivatives have shown promising activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Radwan et al., 2014).
Applications in Corrosion Inhibition
Pyrazole derivatives, including those structurally related to ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate, have been utilized as corrosion inhibitors for mild steel. This application is particularly relevant in industrial processes like steel pickling, where corrosion prevention is crucial (Dohare et al., 2017).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of skin contact, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing .
Properties
IUPAC Name |
ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGRIWEGHGXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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